2-chloro-4-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide
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Description
Synthesis Analysis
The synthesis of thiophene derivatives, which are part of the compound , has been extensively studied . The Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis are typical and significant synthetic methods to thiophene derivatives . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives have been explored in various studies . For instance, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, results in aminothiophene derivatives .Scientific Research Applications
Synthesis and Spectroscopic Properties
Researchers have synthesized a range of compounds, including those structurally related to 2-chloro-4-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide, to explore their spectroscopic properties and potential applications. For instance, Thirunarayanan and Sekar (2013) reported on the solvent-free synthesis of similar compounds, providing insights into their spectral linearity and suggesting potential for further chemical investigation (Thirunarayanan & Sekar, 2013).
Antimicrobial and Antipathogenic Activity
Compounds related to this compound have demonstrated significant antimicrobial and antipathogenic activities. Limban et al. (2011) synthesized acylthioureas with potent anti-pathogenic properties, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban, Marutescu, & Chifiriuc, 2011). Additionally, studies on fluorine-substituted compounds have shown promising anti-HIV-1 and CDK2 inhibitor activities, highlighting the potential of such compounds in therapeutic applications (Makki, Abdel-Rahman, & Khan, 2014).
Crystal Structure and Molecular Interactions
The crystal structure and molecular interactions of compounds structurally related to this compound have been a subject of research. Sharma et al. (2016) synthesized a compound and analyzed its structure through X-ray diffraction, emphasizing the importance of molecular interactions in stabilizing the crystal structure (Sharma, Subbulakshmi, Narayana, Sarojini, & Kant, 2016).
Antimicrobial Activity of Fluorinated Compounds
The synthesis and evaluation of fluorinated benzamide derivatives have shown notable antimicrobial activity. Desai et al. (2013) synthesized fluorobenzamides containing thiazole and thiazolidine, demonstrating significant activity against various bacterial and fungal strains, indicating the potential of fluorine-containing compounds in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFNOS2/c17-13-8-11(18)3-4-12(13)16(20)19-15(10-5-7-21-9-10)14-2-1-6-22-14/h1-9,15H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJNZNMHLQWAGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CSC=C2)NC(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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